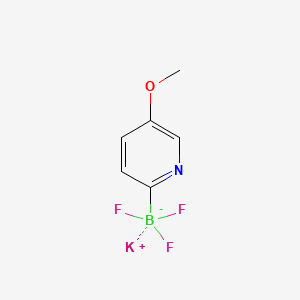
Potassium 5-methoxypyridine-2-trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 5-methoxypyridine-2-trifluoroborate, also known as this compound, is a useful research compound. Its molecular formula is C6H6BF3KNO and its molecular weight is 215.024. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s known that the compound is used in the synthesis of unsymmetrical ureas bearing 2-pyridyl units . These ureas are potential ASK1 inhibitors , suggesting that ASK1, a member of the MAP kinase family involved in cellular stress responses, could be a target.
Mode of Action
The compound is used in the synthesis of unsymmetrical ureas bearing 2-pyridyl units . This reaction initiates through the in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride .
Biochemical Pathways
Given its role in the synthesis of potential ask1 inhibitors , it can be inferred that it may influence the MAPK signaling pathway.
Result of Action
Given its role in the synthesis of potential ask1 inhibitors , it can be inferred that it may have an impact on cellular stress responses.
生物活性
Potassium 5-methoxypyridine-2-trifluoroborate is a specialized organoboron compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The trifluoroborate group enhances the stability and reactivity of the compound, allowing it to act as a nucleophilic partner in various chemical transformations.
Mechanism of Action:
- Transmetalation: In the Suzuki-Miyaura reaction, the compound interacts with palladium catalysts, facilitating the formation of carbon-carbon bonds through transmetalation.
- Biochemical Pathways: The compound plays a role in biochemical pathways that involve the synthesis of complex organic molecules and may also influence various cellular processes due to its interactions with biomolecules.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound and its derivatives:
- Anticancer Activity: Some derivatives have shown potential anticancer effects by inducing apoptosis in cancer cell lines. For instance, compounds derived from this organoboron framework demonstrated cytotoxic effects against various cancer models, suggesting their utility in cancer therapy .
- Neuroprotective Effects: Research indicates that certain analogs may act as voltage-gated potassium channel blockers, which could be beneficial for conditions like multiple sclerosis. This action suggests a neuroprotective role that warrants further investigation.
- Enzyme Inhibition: The compound has been explored for its ability to inhibit specific enzymes involved in critical biological pathways, highlighting its potential as a therapeutic agent in various diseases .
Case Study 1: Anticancer Efficacy
A study investigated the cytotoxic effects of this compound derivatives on FaDu hypopharyngeal tumor cells. The results indicated that these compounds exhibited significant apoptosis induction compared to standard chemotherapeutics like bleomycin. The structure-activity relationship (SAR) analysis revealed that modifications on the pyridine ring influenced their efficacy.
Case Study 2: Neuroprotective Properties
Another study focused on the neuroprotective potential of this compound derivatives. These compounds were tested for their ability to block voltage-gated potassium channels, showing promise as therapeutic agents for demyelinating diseases. The findings suggested that these compounds could help mitigate neuronal damage by stabilizing membrane potentials.
Data Table: Comparison of Biological Activities
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is characterized by its stability under physiological conditions, which is crucial for its application in biological systems. Studies suggest that while low doses are generally safe, higher concentrations may lead to toxicity, necessitating careful dosage considerations in therapeutic applications .
属性
IUPAC Name |
potassium;trifluoro-(5-methoxypyridin-2-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3NO.K/c1-12-5-2-3-6(11-4-5)7(8,9)10;/h2-4H,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLJGGPCKFUUQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=NC=C(C=C1)OC)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3KNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













